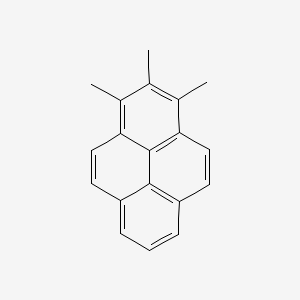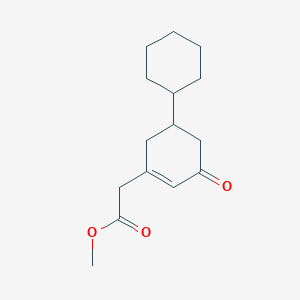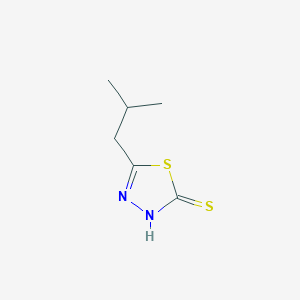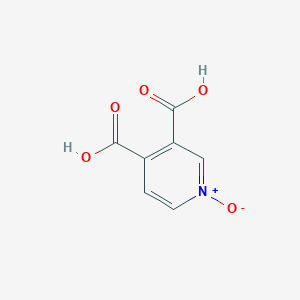
1-Oxo-1lambda~5~-pyridine-3,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxo-1lambda~5~-pyridine-3,4-dicarboxylic acid can be synthesized through the oxidation of isoquinoline using alkaline potassium permanganate (KMnO₄). This reaction yields the desired compound along with the corresponding anhydride .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation reactions using robust oxidizing agents like potassium permanganate. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxo-1lambda~5~-pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the pyridine ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of anhydrides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-Oxo-1lambda~5~-pyridine-3,4-dicarboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1-Oxo-1lambda~5~-pyridine-3,4-dicarboxylic acid exerts its effects involves its ability to chelate metal ions, particularly calcium ions. This chelation process stabilizes the structure of bacterial spores, making them highly resistant to heat and other environmental stresses. The molecular targets include metal ions and the pathways involved in spore formation and stability .
Comparación Con Compuestos Similares
Pyridine-2,6-dicarboxylic acid: Another derivative of pyridine with carboxylic acid groups at the 2 and 6 positions.
Pyridine-3,5-dicarboxylic acid: A derivative with carboxylic acid groups at the 3 and 5 positions.
Uniqueness: 1-Oxo-1lambda~5~-pyridine-3,4-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which imparts distinct chemical properties and reactivity. Its ability to chelate metal ions, particularly calcium, makes it especially valuable in biological and industrial applications .
Propiedades
Número CAS |
38557-81-2 |
|---|---|
Fórmula molecular |
C7H5NO5 |
Peso molecular |
183.12 g/mol |
Nombre IUPAC |
1-oxidopyridin-1-ium-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-1-2-8(13)3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) |
Clave InChI |
MWMWJZRVDOVAPV-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CC(=C1C(=O)O)C(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
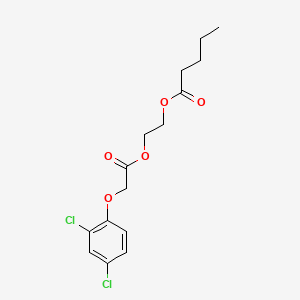
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)
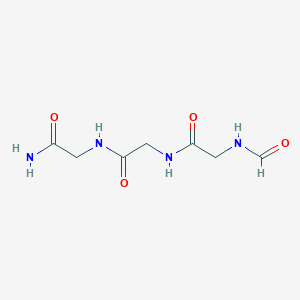
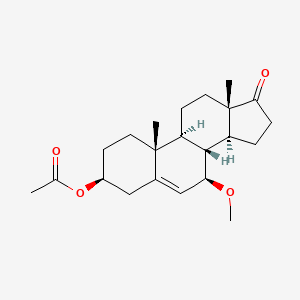


![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
